3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride
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Overview
Description
3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride is a bicyclic compound with the molecular formula C6H12ClNO2 and a molecular weight of 165.62 g/mol . This compound is characterized by its unique bicyclic structure, which includes both oxygen and nitrogen atoms within the ring system. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with an amine in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting bicyclic compound is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The final product is typically purified through crystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated amine derivatives.
Scientific Research Applications
3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, depending on the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dioxa-9-azabicyclo[3.3.1]nonane
- 3,9-Dioxa-7-azabicyclo[3.3.1]nonane
Uniqueness
3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and binding affinities, making it valuable for specialized applications in research and industry .
Biological Activity
3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride is a bicyclic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₆H₁₁NO₂ and features a unique bicyclic structure characterized by two oxygen atoms and one nitrogen atom within a nine-membered ring system. The hydrochloride form enhances its solubility and stability, making it suitable for laboratory and experimental applications.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting potential applications in treating infections.
- Orexin Receptor Antagonism : It acts as a non-peptide antagonist of human orexin receptors, which are involved in regulating sleep, appetite, and energy homeostasis. This activity positions it as a candidate for treating disorders related to orexinergic dysfunctions, including sleep disorders and anxiety .
- Potential Anti-tumor Activity : Preliminary studies suggest that compounds with similar structures may inhibit certain cancer cell lines by interacting with pathways involved in cell proliferation and apoptosis .
The mechanisms through which this compound exerts its biological effects include:
- Interaction with Orexin Receptors : By binding to orexin receptors (OX1 and OX2), it modulates neuropeptide signaling pathways that affect sleep-wake cycles and appetite regulation .
- Antimicrobial Mechanisms : The exact mechanisms are still under investigation but may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Case Studies
-
Antimicrobial Efficacy :
- A study assessed the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.
-
Orexin Receptor Studies :
- In vivo studies demonstrated that administration of the compound resulted in altered sleep patterns in animal models, providing evidence for its role as an orexin receptor antagonist.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
Compound Name | Biological Activity | Unique Features |
---|---|---|
3,9-Dioxa-7-azabicyclo[3.3.1]nonane HCl | Antimicrobial, Orexin receptor antagonist | Non-peptide structure with high receptor affinity |
3,7-Dioxa-9-azabicyclo[3.3.1]nonane | Limited antimicrobial activity | Different positioning of functional groups |
2,6-Dioxa-4-azabicyclo[2.2.2]octane | Antitumor properties | Smaller bicyclic system |
Properties
IUPAC Name |
3,9-dioxa-7-azabicyclo[3.3.1]nonane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-5-3-8-4-6(9-5)2-7-1;/h5-7H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKGVKGYYPNDLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(O2)CN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803587-96-3 |
Source
|
Record name | 3,9-dioxa-7-azabicyclo[3.3.1]nonane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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